molecular formula C9H9N3O2S B12912872 1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)- CAS No. 61323-52-2

1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)-

Cat. No.: B12912872
CAS No.: 61323-52-2
M. Wt: 223.25 g/mol
InChI Key: KVOCOMGKBCZZMU-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)- is a heterocyclic compound that contains a triazole ring, a furan ring, and a methylthio group. Compounds containing the triazole ring are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)- typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Furanyl Group: This step may involve a coupling reaction using furanyl halides and a suitable catalyst.

    Addition of the Methylthio Group: Methylthiolation can be carried out using methylthiolating agents such as methyl iodide and a base.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound can affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A basic triazole compound with diverse biological activities.

    1-Acetyl-1H-1,2,4-Triazole: A derivative with an acetyl group, used in medicinal chemistry.

    5-(2-Furanyl)-1H-1,2,4-Triazole: A compound with a furanyl group, studied for its biological properties.

    3-(Methylthio)-1H-1,2,4-Triazole: A derivative with a methylthio group, known for its chemical reactivity.

Uniqueness

1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

61323-52-2

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

1-[5-(furan-2-yl)-3-methylsulfanyl-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C9H9N3O2S/c1-6(13)12-8(7-4-3-5-14-7)10-9(11-12)15-2/h3-5H,1-2H3

InChI Key

KVOCOMGKBCZZMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NC(=N1)SC)C2=CC=CO2

Origin of Product

United States

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